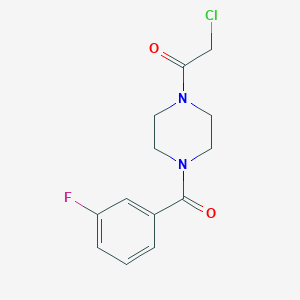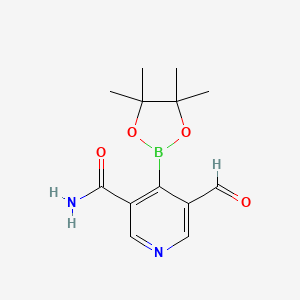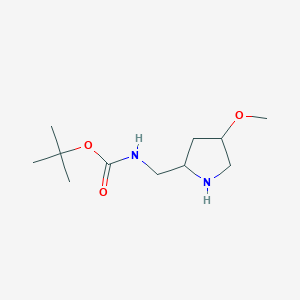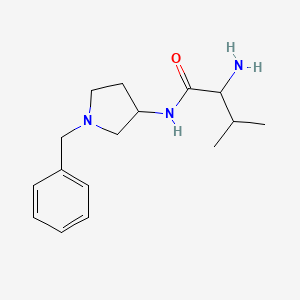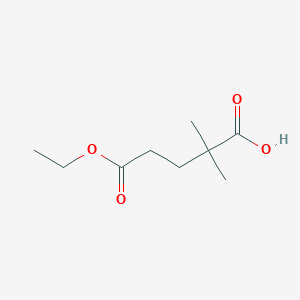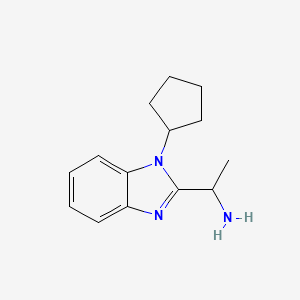
1-(1-Cyclopentylbenzimidazol-2-yl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Cyclopentylbenzimidazol-2-yl)ethanamine is an organic compound that features a benzimidazole ring fused with a cyclopentyl group and an ethanamine side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Cyclopentylbenzimidazol-2-yl)ethanamine typically involves the cyclization of appropriate precursors to form the benzimidazole ring, followed by the introduction of the cyclopentyl group and the ethanamine side chain. One common method involves the reaction of o-phenylenediamine with cyclopentanone under acidic conditions to form the benzimidazole core. Subsequent alkylation with bromoethane introduces the ethanamine side chain.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
1-(1-Cyclopentylbenzimidazol-2-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the benzimidazole ring to benzimidazoline derivatives.
Substitution: The ethanamine side chain can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve alkyl halides or sulfonates under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, benzimidazoline derivatives, and various substituted ethanamine derivatives.
Aplicaciones Científicas De Investigación
1-(1-Cyclopentylbenzimidazol-2-yl)ethanamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-(1-Cyclopentylbenzimidazol-2-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring can interact with biological macromolecules through hydrogen bonding and π-π interactions, while the ethanamine side chain can form ionic bonds with negatively charged sites. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-(1H-Benzimidazol-2-yl)ethanamine: Similar structure but lacks the cyclopentyl group.
1-(1-Cyclohexylbenzimidazol-2-yl)ethanamine: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.
1-(1-Phenylbenzimidazol-2-yl)ethanamine: Similar structure but with a phenyl group instead of a cyclopentyl group.
Uniqueness
1-(1-Cyclopentylbenzimidazol-2-yl)ethanamine is unique due to the presence of the cyclopentyl group, which can influence its chemical reactivity and biological activity. The cyclopentyl group can introduce steric hindrance, affecting the compound’s interaction with molecular targets and its overall stability.
Propiedades
Fórmula molecular |
C14H19N3 |
|---|---|
Peso molecular |
229.32 g/mol |
Nombre IUPAC |
1-(1-cyclopentylbenzimidazol-2-yl)ethanamine |
InChI |
InChI=1S/C14H19N3/c1-10(15)14-16-12-8-4-5-9-13(12)17(14)11-6-2-3-7-11/h4-5,8-11H,2-3,6-7,15H2,1H3 |
Clave InChI |
BDQPRJOTEZKHSJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=NC2=CC=CC=C2N1C3CCCC3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


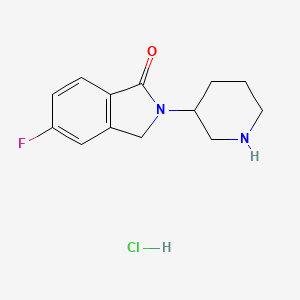
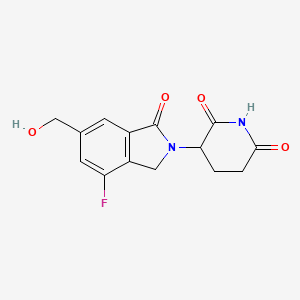
methyl}-2H-pyrrole](/img/structure/B14778183.png)

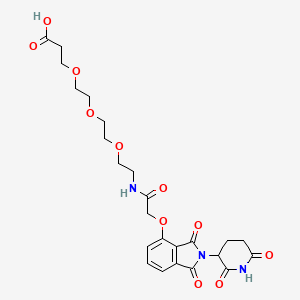
![tert-butyl N-[(1R)-1-(5-bromo-3-fluoropyridin-2-yl)ethyl]carbamate](/img/structure/B14778208.png)
![benzyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]-N-methylcarbamate](/img/structure/B14778221.png)

